2-(Diphenylmethoxy)-N-methylethylamine
Overview
Description
Synthesis Analysis
The synthesis of related diphenylamine derivatives involves methodologies such as Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides as substrates. This approach allows for the cyclization of diphenylamines to produce compounds like 2-methoxyphenazine, indicating the versatility of diphenylamine synthesis strategies (Tietze et al., 2005).
Molecular Structure Analysis
The molecular structure of diphenylamine derivatives has been extensively analyzed through techniques such as single crystal diffractometry. These analyses reveal the spatial arrangements and bonding characteristics, including bond distances and angles typical of an sp2 character, providing insight into the molecular geometry and electron distribution (Forlani et al., 1990).
Chemical Reactions and Properties
Chemical and electrochemical oxidation of diphenylamine and its derivatives lead to the formation of polyaniline-like polymers. These reactions highlight the capacity of diphenylamine compounds to undergo C-C and C-N coupling, resulting in significant polymerization and changes in conductivity and electrochemical stability (Comisso et al., 1988).
Scientific Research Applications
Organic Electronics : Diphenylethenyl- and methylphenylethenyl-substituted triphenylamines, derivatives of 2-(Diphenylmethoxy)-N-methylethylamine, are promising materials for blue-green emitting OLEDs due to their excellent hole transporting properties and high ionization potential. This makes them critical for the development of more efficient organic electronic devices (Cekaviciute et al., 2016).
Material Synthesis : Polydiphenylamine and poly-N-methylaniline, both related to 2-(Diphenylmethoxy)-N-methylethylamine, have been synthesized and characterized. Their potential applications span across electronics, photovoltaics, and catalysis, indicating their versatility in material science (Comisso et al., 1988).
Analytical Chemistry : In drug discovery and forensic analysis, differentiating 2-(Diphenylmethoxy)-N-methylethylamine (also referred to as 2-MXP) from its isomers is crucial. Various analytical methods have been developed for this purpose, emphasizing its potential role in drug discovery and toxicological investigations (McLaughlin et al., 2016).
Pharmacology : The synthesis and characterization of derivatives of 2-(Diphenylmethoxy)-N-methylethylamine have shown significant potential in developing new psychoactive substances. These compounds have been studied for their metabolic pathways, detectability in urine, and pharmacological effects, indicating their relevance in pharmacological research and drug development (Caspar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-benzhydryloxy-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLYHYWLYGAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53499-40-4 (hydrochloride) | |
Record name | Monodesmethyldiphenhydramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169893 | |
Record name | Desmethyldiphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylmethoxy)-N-methylethylamine | |
CAS RN |
17471-10-2 | |
Record name | N-Desmethyldiphenhydramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monodesmethyldiphenhydramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldiphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORDIPHENHYDRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.